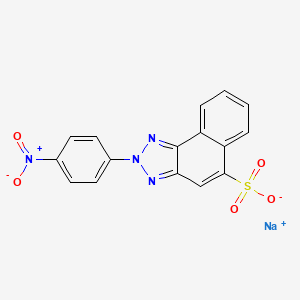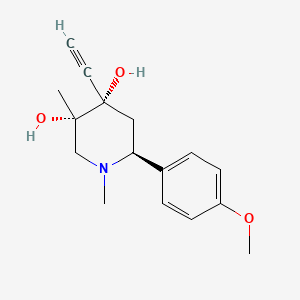
5,7-Di-O-(beta-hydroxyethyl)rutoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Di-O-(beta-hydroxyethyl)rutoside: is a hydroxyethyl derivative of rutosides, which are semisynthetic derivatives of plant constituents. This compound is closely related to the natural flavonoid rutin but is not found in food. It is typically taken as a supplement and is known for its potential health benefits, particularly in the treatment of chronic venous insufficiency and hypertensive microangiopathy .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 5,7-Di-O-(beta-hydroxyethyl)rutoside involves the hydroxyethylation of rutosides. The process typically includes the reaction of rutin with ethylene oxide under controlled conditions to introduce hydroxyethyl groups at specific positions on the rutoside molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product .
化学反応の分析
Types of Reactions: 5,7-Di-O-(beta-hydroxyethyl)rutoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituting reagents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学的研究の応用
Chemistry: In chemistry, 5,7-Di-O-(beta-hydroxyethyl)rutoside is used as a model compound to study the effects of hydroxyethylation on the chemical properties of flavonoids. It is also used in the synthesis of other hydroxyethyl derivatives for various applications .
Biology: In biology, this compound is studied for its potential antioxidant and anti-inflammatory properties. It is used in research to understand the mechanisms by which hydroxyethylated flavonoids interact with biological systems .
Medicine: In medicine, this compound is used in the treatment of chronic venous insufficiency and hypertensive microangiopathy. It is also being investigated for its potential protective effects against adriamycin-induced toxicity in rats .
Industry: In industry, this compound is used in the formulation of dietary supplements and pharmaceuticals. It is valued for its potential health benefits and is included in products aimed at improving vascular health .
作用機序
The mechanism of action of 5,7-Di-O-(beta-hydroxyethyl)rutoside involves its interaction with the microvascular endothelium. The compound reduces capillary permeability and edema by stabilizing the endothelial barrier. It also exhibits antioxidant properties, which help protect cells from oxidative stress .
Molecular Targets and Pathways:
Endothelial Cells: The compound stabilizes the endothelial barrier, reducing capillary permeability.
Oxidative Stress Pathways: It acts as an antioxidant, neutralizing free radicals and reducing oxidative damage.
類似化合物との比較
- Monoxerutin
- Dihydroxyethylrutoside
- Troxerutin
- Tetrahydroxyethylrutoside
Comparison: 5,7-Di-O-(beta-hydroxyethyl)rutoside is unique among its similar compounds due to its specific hydroxyethylation pattern. This unique structure may contribute to its distinct biological activities and therapeutic potential. While other hydroxyethylrutosides share similar properties, the specific positions of the hydroxyethyl groups in this compound may result in different interactions with biological targets and varying degrees of efficacy .
特性
CAS番号 |
862127-03-5 |
|---|---|
分子式 |
C31H38O18 |
分子量 |
698.6 g/mol |
IUPAC名 |
2-(3,4-dihydroxyphenyl)-5,7-bis(2-hydroxyethoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C31H38O18/c1-12-21(36)24(39)26(41)30(46-12)45-11-19-22(37)25(40)27(42)31(48-19)49-29-23(38)20-17(44-7-5-33)9-14(43-6-4-32)10-18(20)47-28(29)13-2-3-15(34)16(35)8-13/h2-3,8-10,12,19,21-22,24-27,30-37,39-42H,4-7,11H2,1H3/t12-,19+,21-,22+,24+,25-,26+,27+,30+,31-/m0/s1 |
InChIキー |
UPGVMQZXOVYKSE-MVXJRKCZSA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)OCCO)OCCO)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)OCCO)OCCO)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;trifluoromethanesulfonate](/img/structure/B12777765.png)
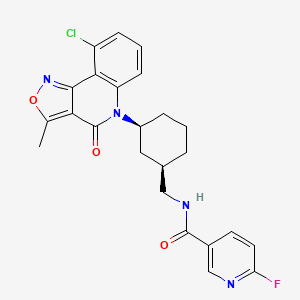
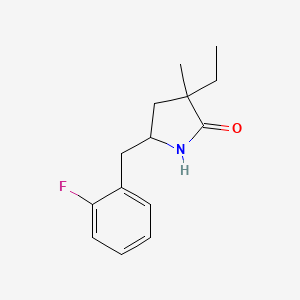
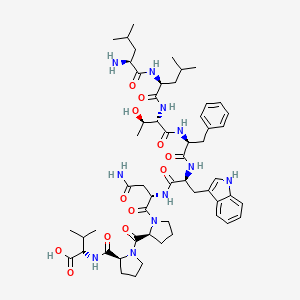
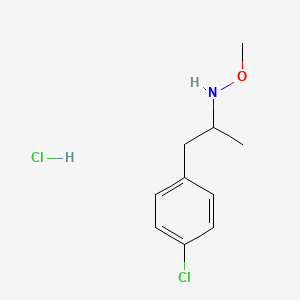
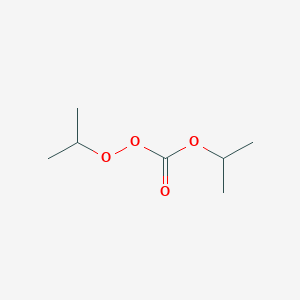
![1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[[4-(benzoylamino)benzoyl]amino]-2-methylphenyl]azo]-2-methylphenyl]azo]-](/img/structure/B12777792.png)

